3-bromo-5-chloro-4-hydroxybenzene-1-sulfonyl chloride
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Overview
Description
3-bromo-5-chloro-4-hydroxybenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C6H3BrClO3S. It is known for its applications in various fields such as chemistry, biology, and industry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-chloro-4-hydroxybenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. The process begins with the bromination and chlorination of hydroxybenzene, followed by sulfonylation. The reaction conditions often require the presence of catalysts such as iron(III) bromide (FeBr3) or aluminum chloride (AlCl3) to facilitate the electrophilic substitution .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of temperature, pressure, and reagent concentrations to optimize the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-chloro-4-hydroxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
3-bromo-5-chloro-4-hydroxybenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and protein modification.
Medicine: It serves as a precursor for the development of drugs targeting specific molecular pathways.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-bromo-5-chloro-4-hydroxybenzene-1-sulfonyl chloride exerts its effects involves the formation of a reactive intermediate that can interact with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their function .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-4-hydroxybenzene-1-sulfonyl chloride
- 5-chloro-4-hydroxybenzene-1-sulfonyl chloride
- 3-bromo-5-chloro-2-hydroxybenzene-1-sulfonyl chloride
Uniqueness
3-bromo-5-chloro-4-hydroxybenzene-1-sulfonyl chloride is unique due to the presence of both bromine and chlorine substituents, which enhance its reactivity and specificity in chemical reactions. This makes it a valuable compound in the synthesis of complex molecules and in various research applications .
Properties
CAS No. |
65411-32-7 |
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Molecular Formula |
C6H3BrCl2O3S |
Molecular Weight |
305.96 g/mol |
IUPAC Name |
3-bromo-5-chloro-4-hydroxybenzenesulfonyl chloride |
InChI |
InChI=1S/C6H3BrCl2O3S/c7-4-1-3(13(9,11)12)2-5(8)6(4)10/h1-2,10H |
InChI Key |
LJYZXDHRIYPKKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Br)S(=O)(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
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